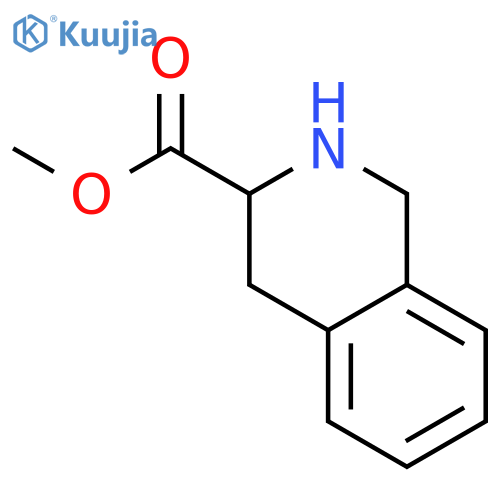

Cas no 57060-86-3 (Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate)

57060-86-3 structure

商品名:Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

- 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid methyl ester

- METHYL 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLATE HYDROCHLORIDE

- (+/-)-1,2,3,4-tetrahydroisoquinoline-3

- 1,2,3,4-tetrahydro-3,3-dimethylquinoline

- 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid methyl ester

- 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester

- 3,3-dimethyl-1,2,3,4-tetrahydroquinoline

- 3-carbomethoxymethyl-1,2,3,4-tetrahydroisoquinoline

- ACMC-20mgjg

- CTK0G1478

- methyl L-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

- Quinoline, 1,2,3,4-tetrahydro-3,3-dimethyl-

- SureCN6327840

- Methyl 1,2,3,4-tetrahydro-isoquinoline-3-carboxylate

- F14149

- 3-(RS) carbomethoxy 1,2,3,4-tetrahydro isoquinoline

- FT-0651361

- FT-0695125

- Z56910468

- AB27613

- YTNGWXICCHJHKA-UHFFFAOYSA-N

- BDBM50023456

- FT-0640433

- HMS1409A08

- J-521737

- FT-0695124

- AKOS016118136

- 3-Methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline

- SY282364

- Enamine_005288

- 79815-19-3

- 57060-86-3

- AS-47532

- SCHEMBL1491698

- AB14455

- DTXSID501000757

- METHYL 1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE

- CHEMBL273939

- Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (H-DL-Tic-OMe)

- AKOS000118713

- EN300-05093

- AB16887

- MFCD03981003

- STK299908

- METHYL 1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3(S)-CARBOXYLATE

- DB-018718

- DB-015103

- DB-080788

-

- MDL: MFCD03981003

- インチ: 1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3

- InChIKey: YTNGWXICCHJHKA-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1CC2=CC=CC=C2CN1

計算された属性

- せいみつぶんしりょう: 191.09469

- どういたいしつりょう: 191.095

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3A^2

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.125 g/cm3

- ふってん: 298ºC at 760 mmHg

- フラッシュポイント: 298 °C at 760 mmHg

- PSA: 38.33

- LogP: 1.20270

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0989395-25g |

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

57060-86-3 | 95% | 25g |

$720 | 2024-08-02 | |

| Apollo Scientific | OR938432-1g |

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

57060-86-3 | 96% | 1g |

£76.00 | 2025-02-21 | |

| TRC | M338033-500mg |

Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate |

57060-86-3 | 500mg |

$ 135.00 | 2022-06-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD13189-1g |

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

57060-86-3 | 96% | 1g |

¥247.0 | 2024-04-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0097-25g |

Methyl 1,2,3,4-tetrahydro-isoquinoline-3-carboxylate |

57060-86-3 | 96% | 25g |

¥5421.24 | 2025-01-21 | |

| abcr | AB504795-1g |

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, 95% (H-DL-Tic-OMe); . |

57060-86-3 | 95% | 1g |

€137.00 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0097-1g |

Methyl 1,2,3,4-tetrahydro-isoquinoline-3-carboxylate |

57060-86-3 | 96% | 1g |

¥480.92 | 2025-01-21 | |

| abcr | AB504795-5g |

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, 95% (H-DL-Tic-OMe); . |

57060-86-3 | 95% | 5g |

€330.70 | 2025-02-21 | |

| 1PlusChem | 1P0036IF-250mg |

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

57060-86-3 | 96% | 250mg |

$17.00 | 2023-12-16 | |

| Aaron | AR0036QR-1g |

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

57060-86-3 | 96% | 1g |

$32.00 | 2025-02-11 |

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

57060-86-3 (Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate) 関連製品

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57060-86-3)Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

清らかである:99%

はかる:5g

価格 ($):166.0